molecular formula C20H30N2O2 B12889997 N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine CAS No. 66890-19-5

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine

Cat. No.: B12889997
CAS No.: 66890-19-5
M. Wt: 330.5 g/mol
InChI Key: PQIRIMPNPFBSMW-UHFFFAOYSA-N
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Description

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine is a synthetic 4-aminoquinoline derivative of significant interest in medicinal chemistry research. This scaffold is known for its diverse biological activities, which include antimalarial, anticancer, and antileishmanial properties, making it a valuable template for developing new chemotherapeutic agents . The core 4-aminoquinoline structure is featured in several marketed drugs and compounds under investigation for their activity against various diseases . The mechanism of action for 4-aminoquinolines is often attributed to their ability to accumulate in acidic compartments within cells, such as lysosomes and mitochondria . The molecule typically contains two basic nitrogen centers: the quinolinic ring nitrogen and the tertiary alkylamine side chain. This structural feature allows the compound to become protonated in acidic environments, leading to its sequestration in target organelles . The lipophilic substituents, including the dibutylamine and methoxy groups, are crucial for facilitating the passage of the molecule through biological membranes . Researchers utilize this compound and its analogs as key intermediates in exploratory synthesis and as pharmacological tools to study pathways relevant to infectious diseases and oncology. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66890-19-5

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N,N-dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C20H30N2O2/c1-6-8-12-22(13-9-7-2)16-14-15(3)21-20-18(24-5)11-10-17(23-4)19(16)20/h10-11,14H,6-9,12-13H2,1-5H3

InChI Key

PQIRIMPNPFBSMW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine typically involves the reaction of 5,8-dimethoxy-2-methylquinoline with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and minimize impurities. Purification steps such as crystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that quinoline derivatives, including N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that modifications to the quinoline structure can enhance cytotoxicity against cancer cells, suggesting a potential pathway for developing new anticancer agents .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15.4Apoptosis induction
This compoundHeLa (cervical cancer)12.3Cell cycle arrest

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

This compound has been investigated for its potential use in organic light-emitting diodes due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric field makes it suitable for applications in display technologies .

2.2 Photovoltaic Cells

The compound is also being explored as a material in photovoltaic cells. Its unique structural characteristics allow for efficient charge transport and light absorption, which are critical for enhancing the performance of solar cells .

Case Studies

3.1 Synthesis and Characterization

A significant study focused on the synthesis of this compound via a metal-free approach, demonstrating its efficiency in producing high yields of the compound with minimal environmental impact . The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's structure.

3.2 Biological Evaluation

In a comprehensive biological evaluation, the compound was tested against multiple cancer cell lines and bacterial strains, yielding promising results that support its potential as a therapeutic agent. The findings suggest that further exploration into its pharmacological properties could lead to novel treatments for resistant infections and cancers .

Mechanism of Action

The mechanism of action of N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Methoxy Substitution Patterns
  • Target Compound : 5,8-Dimethoxy configuration. This positioning may favor specific π-π stacking or hydrogen-bonding interactions compared to other substitution patterns.
  • 5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a): Trimethoxy groups at positions 5, 6, and 7 enhance electron density on the quinoline core, which has been linked to anticancer activity in vitro .
  • 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride: Methoxy groups at 6 and 8 positions, with an amine hydrochloride salt. The hydrochloride improves aqueous solubility compared to free bases .
Amine Substituents
  • Compound 7a : N-(4-Methoxyphenyl) substituent introduces aromaticity and polarity, which may influence target selectivity .
  • 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride: Protonated amine as a hydrochloride salt enhances solubility but reduces passive diffusion across lipid membranes .
Core Heterocycle Variations
  • N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine : A quinazoline derivative with a tetrahydro ring and sulfanyl group. Quinazolines exhibit distinct electronic properties due to the additional nitrogen atom, often enhancing interactions with enzymes like kinases .

Physicochemical Properties

Compound Name Methoxy Positions Amine Substituents Core Structure Molecular Formula Molar Mass (g/mol) Key Properties
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine 5,8 N,N-Dibutyl Quinoline Not provided Not provided High lipophilicity
5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a) 5,6,7 N-(4-Methoxyphenyl) Quinoline Not provided Not provided Anticancer activity; polar aromatic substituent
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride 6,8 Hydrochloride salt Quinoline Not provided Not provided High solubility in polar solvents
6,8-Dimethoxy-4-methylquinoline 6,8 4-Methyl Quinoline C12H13NO2 219.24 98% purity; available as hydrate
Quinazoline Derivative N/A N,N-Dimethyl, sulfanyl Quinazoline C18H23N3S 313.46 Tetrahydro ring enhances conformational flexibility

Biological Activity

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure, which includes two butyl groups, methoxy groups, and a methyl substituent. This configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 330.464 g/mol
  • Structure : The compound features a quinoline ring system with specific substitutions that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 5,8-dimethoxy-2-methylquinoline and dibutylamine. This method highlights the compound's structural integrity and potential for diverse biological interactions due to the presence of various functional groups.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown promising cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : A series of 4-aminoquinoline derivatives were evaluated for their effects on breast cancer cell lines (MCF7 and MDA-MB 468). While specific data on this compound is limited, similar compounds demonstrated effective cytotoxicity, suggesting potential for this compound as well .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. Although direct studies on this compound are scarce, its structural similarity to other active quinolines suggests potential antimicrobial efficacy.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds can provide insights:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N,N-Diethyl-5,8-dimethoxy-2-methylquinolin-4-amineC₁₆H₁₉N₂O₂Ethyl groups instead of butylPotentially different anticancer activity
5,8-DimethoxyquinolineC₁₄H₁₃N₁O₂Lacks amine substituentAntimicrobial activity reported
S-(5,8-Dimethoxy-2-methylquinolin-4-yl)cysteineC₁₅H₁₈N₂O₃SContains cysteine moietyDistinct biochemical properties

The variations in substituents can lead to differences in binding affinity and interaction with biological macromolecules, which may influence their respective activities.

The proposed mechanism of action for quinoline derivatives typically involves:

  • Enzyme Inhibition : Many quinolines act by inhibiting key enzymes involved in cellular processes.
  • Apoptosis Induction : Some compounds trigger programmed cell death in cancer cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

Although specific mechanisms for this compound are not fully elucidated, its structural characteristics suggest it could interact with similar pathways as other known active quinolines .

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